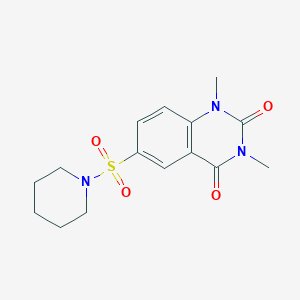![molecular formula C17H20FN3S2 B3606067 4-[(4-fluorophenyl)amino]-N-(2-thienylmethyl)-1-piperidinecarbothioamide](/img/structure/B3606067.png)
4-[(4-fluorophenyl)amino]-N-(2-thienylmethyl)-1-piperidinecarbothioamide
Descripción general
Descripción
4-[(4-fluorophenyl)amino]-N-(2-thienylmethyl)-1-piperidinecarbothioamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of B-cell receptor signaling and plays a critical role in the survival and proliferation of B cells. TAK-659 has shown promising results in preclinical studies and is being investigated as a potential therapy for various B-cell malignancies.
Mecanismo De Acción
4-[(4-fluorophenyl)amino]-N-(2-thienylmethyl)-1-piperidinecarbothioamide binds to the active site of BTK and inhibits its kinase activity. This prevents the activation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are critical for the survival and proliferation of B cells. By blocking these pathways, 4-[(4-fluorophenyl)amino]-N-(2-thienylmethyl)-1-piperidinecarbothioamide induces apoptosis in B cells and inhibits the growth of B-cell malignancies.
Biochemical and Physiological Effects
4-[(4-fluorophenyl)amino]-N-(2-thienylmethyl)-1-piperidinecarbothioamide has been shown to have potent activity against BTK and to inhibit the growth of B-cell malignancies in preclinical models. In addition, 4-[(4-fluorophenyl)amino]-N-(2-thienylmethyl)-1-piperidinecarbothioamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. 4-[(4-fluorophenyl)amino]-N-(2-thienylmethyl)-1-piperidinecarbothioamide has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-[(4-fluorophenyl)amino]-N-(2-thienylmethyl)-1-piperidinecarbothioamide is its specificity for BTK, which reduces the risk of off-target effects and toxicity. In addition, 4-[(4-fluorophenyl)amino]-N-(2-thienylmethyl)-1-piperidinecarbothioamide has shown good efficacy in preclinical models of B-cell malignancies, suggesting that it may be a promising therapy for these diseases. However, one limitation of 4-[(4-fluorophenyl)amino]-N-(2-thienylmethyl)-1-piperidinecarbothioamide is that it may not be effective in all patients, as some B-cell malignancies may have alternative survival pathways that are not dependent on BTK.
Direcciones Futuras
There are several potential future directions for the development of 4-[(4-fluorophenyl)amino]-N-(2-thienylmethyl)-1-piperidinecarbothioamide as a therapy for B-cell malignancies. One possibility is to investigate its efficacy in combination with other targeted therapies, such as inhibitors of PI3K or BCL-2. Another direction is to explore its use in combination with immunotherapies, such as checkpoint inhibitors or CAR-T cell therapy. Finally, 4-[(4-fluorophenyl)amino]-N-(2-thienylmethyl)-1-piperidinecarbothioamide could be tested in clinical trials to determine its safety and efficacy in patients with B-cell malignancies.
Aplicaciones Científicas De Investigación
4-[(4-fluorophenyl)amino]-N-(2-thienylmethyl)-1-piperidinecarbothioamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 4-[(4-fluorophenyl)amino]-N-(2-thienylmethyl)-1-piperidinecarbothioamide has been shown to inhibit BTK activity and downstream signaling pathways, leading to the induction of apoptosis (programmed cell death) in B cells.
Propiedades
IUPAC Name |
4-(4-fluoroanilino)-N-(thiophen-2-ylmethyl)piperidine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3S2/c18-13-3-5-14(6-4-13)20-15-7-9-21(10-8-15)17(22)19-12-16-2-1-11-23-16/h1-6,11,15,20H,7-10,12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWLGSBNZJDVGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=CC=C(C=C2)F)C(=S)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B3605998.png)
![5-[4-(1,3-benzothiazol-2-yl)-1-piperidinyl]-5-oxopentanoic acid](/img/structure/B3606001.png)
![3-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3606015.png)
![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-methylbenzamide](/img/structure/B3606018.png)
![2-{[4-(3-chloro-4-fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl]methyl}-1(2H)-phthalazinone](/img/structure/B3606022.png)


![4-bromo-5-methyl-3-nitro-1-[2-oxo-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole](/img/structure/B3606060.png)
![3-chloro-2-[(4-phenyl-1-piperazinyl)carbonyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B3606071.png)

![4-iodo-3,5-dimethyl-1-[(4-nitro-1H-pyrazol-1-yl)acetyl]-1H-pyrazole](/img/structure/B3606076.png)
![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B3606077.png)